molecular formula C15H9Cl2FN2OS2 B2969928 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 922700-55-8

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2969928
CAS No.: 922700-55-8
M. Wt: 387.27
InChI Key: MBQSUJVULBGEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a thiazole-based acetamide derivative characterized by a dichlorothiophene substituent at the 4-position of the thiazole ring and a 4-fluorophenyl group on the acetamide side chain. The thiazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to bioactivity in enzyme inhibition and receptor modulation. This compound’s structural complexity suggests applications in targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), similar to other thiazole-acetamide analogs .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN2OS2/c16-12-6-10(14(17)23-12)11-7-22-15(19-11)20-13(21)5-8-1-3-9(18)4-2-8/h1-4,6-7H,5H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQSUJVULBGEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,5-dichlorothiophene with thioamide to form the thiazole ring. This intermediate is then reacted with 4-fluorophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Therapeutic Potential: Structural parallels to COX/LOX inhibitors (e.g., ) position the target compound as a candidate for anti-inflammatory or anticancer applications.
  • Synthetic Feasibility : Established methods (e.g., EDC coupling) support efficient synthesis, though purification may require optimization due to steric effects from the dichlorothiophene group .
  • Structure-Activity Relationships (SAR): Thiazole C4 Substituents: Bulky groups (e.g., dichlorothiophene) may hinder enzyme binding but improve membrane permeability. Acetamide C2 Substituents: Fluorophenyl enhances selectivity over chlorophenoxy derivatives .

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a dichlorothiophene moiety , and an acetamide group , which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is C12H9Cl2N3OS, with a molar mass of approximately 303.19 g/mol. The presence of halogen substituents enhances its pharmacological properties by influencing lipophilicity and receptor interactions.

Research indicates that this compound may interact with various biological targets:

  • Cyclin-dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2 activity, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of the GABA-A receptor, suggesting that this compound may also exhibit neuropharmacological effects .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through cell cycle arrest mechanisms.
  • Antimicrobial Properties : Preliminary investigations suggest potential efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1Demonstrated inhibition of CDK2 leading to cell cycle arrest in human cancer cells.
Study 2Found antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Identified modulation of GABA-A receptor activity, suggesting potential use in neurological disorders .

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry showing increased apoptosis rates.
  • Case Study on Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating promising antibacterial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.